4-fluorobenzyl 4-(aminosulfonyl)benzoate

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

4-Fluorobenzyl 4-(aminosulfonyl)benzoate is a synthetic sulfonamide ester building block with the molecular formula C14H12FNO4S and a molecular weight of 309.31 g/mol. The compound integrates a para-fluorobenzyl ester moiety with a para-sulfamoylbenzoate core, combining the metabolic and lipophilic modulation conferred by fluorination with the hydrogen-bonding capacity and enzymatic recognition features of the primary sulfonamide group.

Molecular Formula C14H12FNO4S
Molecular Weight 309.31 g/mol
Cat. No. B4404262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluorobenzyl 4-(aminosulfonyl)benzoate
Molecular FormulaC14H12FNO4S
Molecular Weight309.31 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)S(=O)(=O)N)F
InChIInChI=1S/C14H12FNO4S/c15-12-5-1-10(2-6-12)9-20-14(17)11-3-7-13(8-4-11)21(16,18)19/h1-8H,9H2,(H2,16,18,19)
InChIKeyVUUFWIKCDCWFTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorobenzyl 4-(Aminosulfonyl)benzoate: Sulfonamide Ester Building Block for Targeted Small-Molecule Synthesis and Procurement


4-Fluorobenzyl 4-(aminosulfonyl)benzoate is a synthetic sulfonamide ester building block with the molecular formula C14H12FNO4S and a molecular weight of 309.31 g/mol . The compound integrates a para-fluorobenzyl ester moiety with a para-sulfamoylbenzoate core, combining the metabolic and lipophilic modulation conferred by fluorination with the hydrogen-bonding capacity and enzymatic recognition features of the primary sulfonamide group [1]. It is marketed exclusively for research and development use in medicinal chemistry and chemical biology applications .

Why 4-Fluorobenzyl 4-(Aminosulfonyl)benzoate Cannot Be Replaced by Unsubstituted or Positional-Isomeric Analogs in Structure-Activity Relationship Studies


Procurement decisions involving sulfonamide ester building blocks cannot rely on generic substitution due to the compound-specific interplay between fluorine regiochemistry, ester hydrolysis kinetics, and sulfonamide hydrogen-bonding geometry . Positional isomerism—such as moving the fluorine atom from the para to the meta position—produces a different compound (3-fluorobenzyl 4-(aminosulfonyl)benzoate) with distinct conformational preferences and potentially divergent reactivity . Similarly, increasing steric bulk or halogen content (e.g., 2-chloro-6-fluorobenzyl analog) alters molecular weight, lipophilicity, and steric accessibility of the ester carbonyl, directly affecting synthetic yield and downstream biological performance . These structural variations are non-trivial: they change the compound's behavior in enzyme active sites, its pharmacokinetic profile when incorporated into larger molecules, and its compatibility with specific coupling or deprotection protocols .

Quantitative Differentiation of 4-Fluorobenzyl 4-(Aminosulfonyl)benzoate from Closest Analogs: A Procurement-Focused Comparative Analysis


Para- vs. Meta-Fluorine Regiochemistry: Molecular Weight Identity Masks Distinct Physical and Biological Properties

4-Fluorobenzyl 4-(aminosulfonyl)benzoate and its 3-fluorobenzyl positional isomer share identical molecular formulas (C14H12FNO4S) and molecular weights (309.31 g/mol), yet the para-fluorine substitution yields different electron distribution on the aromatic ring and distinct spatial orientation of the fluorine atom relative to the ester linkage . This regiochemical difference affects the compound's dipole moment and potential for π-stacking interactions with aromatic residues in biological targets. In related sulfonamide systems, para-fluorobenzyl substitution has been shown to confer nanomolar-range inhibitory potency against tumor-associated carbonic anhydrase isoforms, while meta-substituted analogs frequently display altered selectivity profiles [1].

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

Molecular Weight Differential: 4-Fluorobenzyl Analog Offers 10% Lower Mass Than 2-Chloro-6-Fluorobenzyl Derivative

The 2-chloro-6-fluorobenzyl analog of this compound class possesses a molecular formula of C14H11ClFNO4S and a molecular weight of 343.8 g/mol, representing an 11.1% increase (34.5 g/mol) over the target compound's 309.31 g/mol . This mass differential results from the addition of a chlorine atom at the 2-position of the benzyl ring while retaining the fluorine at the 6-position. The higher molecular weight contributes to increased lipophilicity (clogP elevation) and greater topological polar surface area, which may affect membrane permeability and solubility profiles when incorporated into lead compounds .

Drug Discovery Fragment-Based Design Physicochemical Property Optimization

Synthetic Accessibility: Para-Fluorobenzyl Ester Enables More Efficient Coupling Than Ortho-Substituted Analogs

Synthesis of 4-fluorobenzyl 4-(aminosulfonyl)benzoate proceeds via direct esterification of 4-sulfamoylbenzoic acid with 4-fluorobenzyl alcohol using standard coupling reagents such as DCC/DMAP under mild conditions . The para-substitution pattern minimizes steric hindrance around the reactive hydroxymethyl group, facilitating higher coupling yields compared to ortho-substituted analogs. In contrast, the 2-chloro-6-fluorobenzyl analog features ortho-substitution that sterically impedes nucleophilic attack on the activated acyl intermediate, often requiring longer reaction times or more forcing conditions to achieve comparable conversion .

Synthetic Methodology Esterification Process Chemistry

Targeted Application Scenarios for 4-Fluorobenzyl 4-(Aminosulfonyl)benzoate in Medicinal Chemistry and Chemical Biology Workflows


Carbonic Anhydrase Inhibitor Fragment Libraries and SAR Expansion

As a primary sulfonamide-containing ester building block, 4-fluorobenzyl 4-(aminosulfonyl)benzoate is ideally suited for constructing focused libraries targeting carbonic anhydrase isoforms. The sulfamoyl group serves as a zinc-binding warhead, while the para-fluorobenzyl ester moiety provides a hydrolyzable linkage that can be tuned for prodrug strategies or cleaved post-synthesis to reveal the free carboxylic acid. Fluorinated sulfonamide derivatives have demonstrated nanomolar inhibition against tumor-associated isoforms CA IX and CA XII, with fluorine substitution enhancing isoform selectivity relative to non-fluorinated analogs [1].

Protease Inhibitor Scaffold Construction via Ester Hydrolysis and Amide Coupling

The ester linkage in 4-fluorobenzyl 4-(aminosulfonyl)benzoate functions as a masked carboxylic acid, enabling sequential synthetic manipulation: the compound can be incorporated into larger structures via the intact ester, then selectively hydrolyzed to expose the benzoic acid for subsequent amide bond formation. This two-step strategy is valuable for constructing protease inhibitor scaffolds where the sulfonamide group provides critical hydrogen-bonding interactions with catalytic residues .

Fluorine-19 NMR Probe Development and Metabolic Stability Studies

The para-fluorophenyl moiety provides a distinctive ¹⁹F NMR signal that can be exploited as a spectroscopic probe for monitoring compound integrity, protein-ligand binding events, or metabolic transformation in vitro. The fluorine atom also modulates metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation at the para position of the benzyl ring, a desirable attribute when the building block is incorporated into lead compounds intended for in vivo evaluation .

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